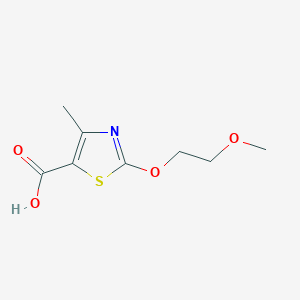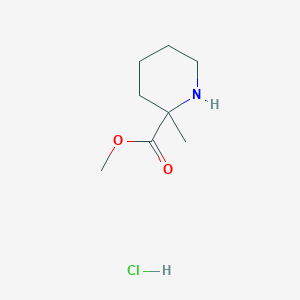
Methyl 2-(cyclobutylamino)benzoate
Overview
Description
Scientific Research Applications
Synthesis and Transformation for Heterocyclic Systems
Methyl 2-(cyclobutylamino)benzoate, related to compounds like methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, serves as a versatile synthon in the preparation of polyfunctional heterocyclic systems. These systems include a variety of structures such as pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and more, showcasing the compound's role in facilitating diverse chemical transformations for scientific research (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Conductive Polymer Synthesis for Energy Storage
The synthesis of conductive polymers, such as the copolymerization of cyclopentadithiophene and methyl-2,5-dibromobenzoate, highlights another application. This process, involving saponification to introduce carboxyl groups, leads to materials that significantly enhance the performance and stability of lithium-ion battery anodes, emphasizing the compound's utility in energy storage solutions (Wang et al., 2017).
Structural Studies and Crystal Engineering
Research on similar compounds, like methyl 4-(cyclohexylaminocarbonyl)benzoate, demonstrates the importance of structural studies in crystal engineering. These studies reveal how molecular conformations and intermolecular interactions, such as hydrogen bonding, influence the assembly and properties of crystalline materials, contributing to our understanding of molecular design principles (Jones & Kuś, 2004).
Biochemical and Pharmacological Research
Compounds structurally related to this compound are also explored for their biochemical and pharmacological properties. For instance, sodium benzoate, a d-amino acid oxidase inhibitor, has shown promise in enhancing NMDA receptor-mediated neurotransmission, offering a novel treatment approach for schizophrenia. This highlights the compound's potential in neurological disorder treatment research (Lane et al., 2013).
Cytotoxicity and Safety Assessments
The evaluation of methyl benzoate's cytotoxicity underscores the significance of safety assessments in the application of chemical compounds. Studies assessing its impact on human cells provide crucial data for its use in various industrial and agricultural settings, ensuring applications are within safe limits (Bunch et al., 2020).
properties
IUPAC Name |
methyl 2-(cyclobutylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-7-2-3-8-11(10)13-9-5-4-6-9/h2-3,7-9,13H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPKKYFUZOWBNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acid](/img/structure/B1527145.png)

![[1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine](/img/structure/B1527148.png)


![1-Azaspiro[4.4]non-7-ene hydrochloride](/img/structure/B1527154.png)


![3-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527160.png)




